

An In-depth Technical Guide to the Early Preclinical Studies of Fluvoxamine

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Compound of Interest

Compound Name: *Fluopipamine*

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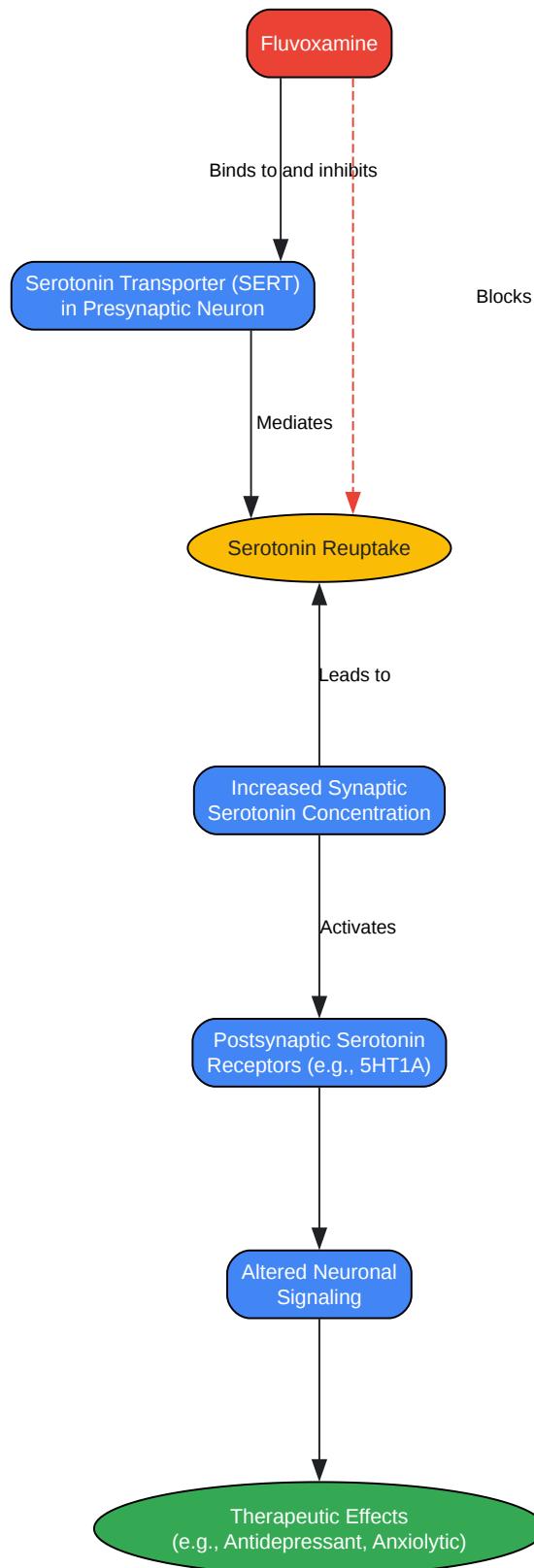
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the early preclinical data on fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is crucial for understanding the foundational pharmacological profile of this compound and serves as a valuable resource for professionals in drug development and neuroscience research.

Core Mechanism of Action

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake in the brain.^[1] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.^{[2][3][4]} In vitro studies have demonstrated that fluvoxamine has a very weak effect on the reuptake of norepinephrine and dopamine.^[3]

Beyond its primary action on SERT, fluvoxamine also exhibits a high affinity for the sigma-1 receptor (S1R), where it acts as an agonist.^{[2][4][5]} This interaction with the S1R is thought to contribute to its therapeutic effects by modulating cellular stress responses and inflammation.^{[2][4]} Fluvoxamine has negligible affinity for various other receptors, including α 1-, α 2-, β -adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, and 5-HT2 receptors, which contributes to its favorable side-effect profile compared to other psychotropic drugs.^{[2][3]}



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Caption: Primary mechanism of action of Fluvoxamine.

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of fluvoxamine.

Table 1: Receptor Binding and Transporter Inhibition

| Target | Species | Assay Type | Value | Parameter | Reference |
|-------------|---------|---|---------------|-----------|-----------|
| SERT | Rat | Inhibition of [3H]5-HT uptake into astrocyte cultures | - | - | [5] |
| σ1 Receptor | - | Binding affinity | High Affinity | Agonist | [5] |

No specific quantitative values for SERT inhibition were available in the provided search results.

Table 2: In Vitro and In Vivo CYP450 Inhibition

| CYP Isozyme | System | Substrate | Ki (nM) | Notes | Reference |
|-------------|------------------------|-----------------|---------------------|---|-----------|
| CYP2C19 | Human Liver Microsomes | (S)-mephenytoin | 70-80 (unbound) | Ki,ub values were in a narrow range across six livers. | [6] |
| CYP2C19 | In Vivo (Human) | (S)-mephenytoin | 1.9 ± 1.1 (unbound) | Inhibition potency is ~40 times greater in vivo than in vitro. | [6] |
| CYP1A2 | - | - | - | Fluvoxamine is a potent inhibitor. | [7] |
| CYP3A4 | - | - | - | Less potent inhibition than CYP1A2. | [7][8] |
| CYP2D6 | - | - | - | Minimal affinity and clinically insignificant role in metabolism. | [7][8] |

Table 3: Pharmacokinetic Parameters in Animals

| Species | Route of Administration | Key Findings | Reference |
|----------------------------------|-------------------------|--|---------------------|
| Rat, Dog, Hamster, Mouse, Rabbit | - | Main metabolic pathway was similar across species. | [1] |
| Rat, Dog | - | Complete absorption. | [1] |

Table 4: Pharmacokinetic Parameters in Humans

| Parameter | Value | Notes | Reference |
|--------------------------------------|--|---|---|
| Oral Bioavailability | ~50% | Due to first-pass hepatic metabolism. | [7] |
| Time to Peak Plasma Concentration | 2-8 hours (capsules, film-coated tablets) 12 hours (enteric-coated tablets) | - | [7] [9] |
| Plasma Protein Binding | ~77% | Low compared to other SSRIs. | [7] |
| Elimination Half-life (single dose) | 12-15 hours | Biphasic elimination. | [7] |
| Elimination Half-life (steady-state) | Prolonged by 30-50% | - | [7] |
| Metabolism | Extensive oxidative metabolism | Nine metabolites identified, none pharmacologically active. | [7] |
| Excretion | Predominantly in urine as metabolites | < 4% as parent compound. | [7] |

Experimental Protocols

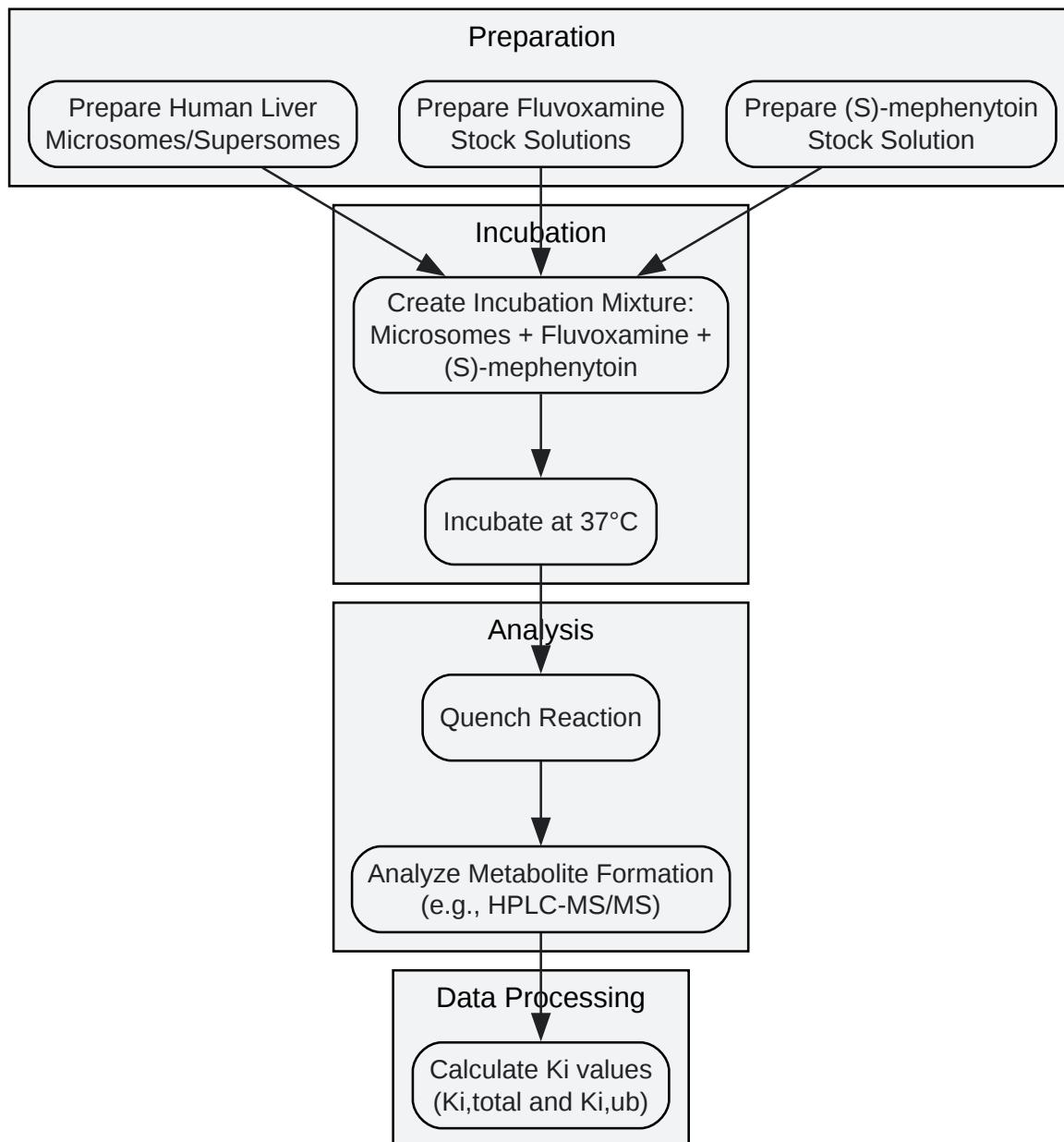
Detailed methodologies for key experiments are crucial for the replication and validation of preclinical findings.

CYP2C19 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibition constant (K_i) of fluvoxamine for the CYP2C19 enzyme.

Methodology:

- **System:** Human liver microsomes and a cDNA-expressed microsomal system (Supersomes) were utilized.
- **Probe Substrate:** (S)-mephennytoin was used as the specific probe for CYP2C19 activity.
- **Incubation:** Various concentrations of fluvoxamine were co-incubated with the microsomal preparation and (S)-mephennytoin.
- **Analysis:** The formation of the metabolite, (S)-4-hydroxy-mephennytoin, was quantified using a suitable analytical method (e.g., HPLC-MS/MS).
- **Data Calculation:** The inhibition constant (K_i) was calculated based on the total added fluvoxamine concentration ($K_{i,\text{total}}$) and the unbound fluvoxamine concentration ($K_{i,\text{ub}}$), taking into account nonspecific binding to microsomal proteins.



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Caption: Workflow for in vitro CYP inhibition assay.

In Vivo CYP2C19 Inhibition Study (Human)

Objective: To determine the in vivo inhibition constant (K_i) of fluvoxamine for CYP2C19 in healthy volunteers.

Methodology:

- Study Population: 12 healthy volunteers.
- Dosing Regimen: Subjects received steady-state doses of fluvoxamine (0, 37.5, 62.5, and 87.5 mg/day).
- Probe Administration: A single oral dose (100 mg) of the CYP2C19 probe, (S)-mephenytoin, was administered.
- Sample Collection: Plasma samples were collected to determine fluvoxamine and (S)-4-hydroxy-mephenytoin concentrations.
- Data Analysis: The formation clearance of (S)-4-hydroxy-mephenytoin was calculated. The in vivo Ki was determined from the correlation between the ratio of uninhibited to inhibited formation clearances and the average steady-state plasma concentration of fluvoxamine.



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Caption: Logical flow of the in vivo CYP inhibition study.

Conclusion

The early preclinical studies of fluvoxamine established its profile as a potent and selective serotonin reuptake inhibitor with a notable affinity for the sigma-1 receptor. Pharmacokinetic studies in both animals and humans have characterized its absorption, distribution, metabolism, and excretion, providing a foundation for its clinical development. The detailed investigation into its inhibitory effects on cytochrome P450 enzymes has been critical in understanding its potential for drug-drug interactions. This in-depth guide serves as a technical resource for researchers and professionals, offering a consolidated view of the foundational data that underpins the clinical use of fluvoxamine.

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